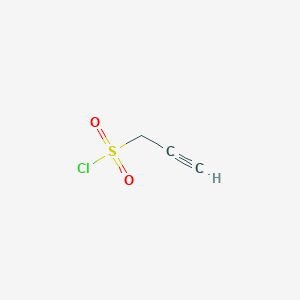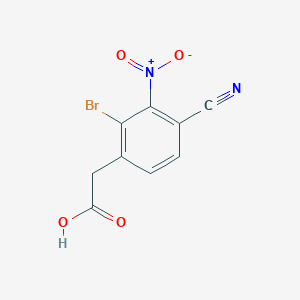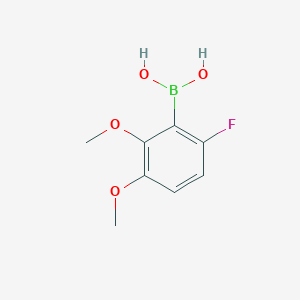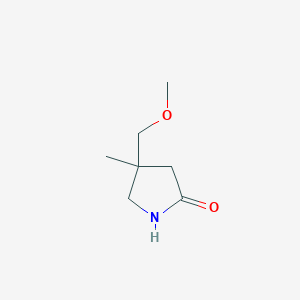
2-Propyne-1-sulfonyl chloride
Übersicht
Beschreibung
2-Propyne-1-sulfonyl chloride is a chemical compound with the molecular formula C3H3ClO2S . It has an average mass of 138.573 Da and a monoisotopic mass of 137.954224 Da . It is a highly reactive compound that is widely used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of 2-Propyne-1-sulfonyl chloride consists of 3 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 .Physical And Chemical Properties Analysis
2-Propyne-1-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 138.57 g/mol . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Sulfonylation of Alcohols
A study by Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride with combined bases of a catalytic amount of tertiary amine and potassium carbonate. This reaction was conducted safely, avoiding the disposal of wasted amines, and was applicable on a large scale without substantial production of explosive by-products. The methodology was mild enough to be applied to complex and optically active compounds, highlighting its utility in synthetic chemistry (Tanabe et al., 1995).
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization
Meng et al. (2020) developed an economical and eco-friendly strategy for the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides under open-air conditions at room temperature. This method leverages sunlight or a blue LED to minimize energy consumption and side reactions, offering a green alternative for the synthesis of heterocyclic compounds (Meng et al., 2020).
Nucleophilic Sulfoalkylation Reagents
Adamczyk et al. (2001) introduced a series of nucleophilic sulfoalkylation reagents prepared from chloroalkylsulfonyl chlorides, expanding the toolkit for enhancing the hydrophilicity of polymers and proteins. These reagents offer new avenues for material science and biomedical applications (Adamczyk et al., 2001).
Organic Sulfur Mechanisms
King and Hillhouse (1983) explored the preparation and reactions of 2-hydroxyethanesulfonyl chloride, revealing insights into organic sulfur mechanisms. Their work on the reactivity of this compound with water and alcohols provides foundational knowledge for understanding and developing new sulfur-containing compounds (King & Hillhouse, 1983).
Sulfur(VI) Fluoride Exchange (SuFEx)
Dong et al. (2014) discussed the use of sulfur(VI) fluoride exchange (SuFEx) as a click chemistry reaction, emphasizing the stability and reactivity of sulfur(VI) fluorides like aryl sulfonyl chlorides. This chemistry is pivotal for creating sulfates and sulfamides, offering a robust method for forming S-O bonds and synthesizing functional molecules (Dong et al., 2014).
Safety and Hazards
2-Propyne-1-sulfonyl chloride is classified as a dangerous substance. It has the GHS07 pictogram and the signal word “Warning” is used to indicate the hazards associated with it . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to wash thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
prop-2-yne-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBXRSXIGQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyne-1-sulfonyl chloride | |
CAS RN |
32623-88-4 | |
| Record name | prop-2-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















